molecular formula C16H12Br2O4 B14734615 2,3-Dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione CAS No. 6338-17-6

2,3-Dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione

Cat. No.: B14734615
CAS No.: 6338-17-6
M. Wt: 428.07 g/mol
InChI Key: IEIFUWWNNMXHCI-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione is an organic compound known for its unique structure and properties. This compound features two bromine atoms and two hydroxyphenyl groups attached to a butane-1,4-dione backbone. It is often used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione typically involves the bromination of 1,4-bis(4-hydroxyphenyl)butane-1,4-dione. This reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the butane backbone .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce the parent hydroxyphenyl compound .

Mechanism of Action

The mechanism by which 2,3-Dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione exerts its effects involves interactions with molecular targets and pathways. The bromine atoms and hydroxyphenyl groups play crucial roles in its reactivity and binding to specific enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(4-hydroxyphenyl)propane:

    2,2-Bis(4-hydroxyphenyl)butane:

Uniqueness

This structural feature distinguishes it from other bisphenol derivatives and contributes to its specialized uses in various fields .

Properties

CAS No.

6338-17-6

Molecular Formula

C16H12Br2O4

Molecular Weight

428.07 g/mol

IUPAC Name

2,3-dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione

InChI

InChI=1S/C16H12Br2O4/c17-13(15(21)9-1-5-11(19)6-2-9)14(18)16(22)10-3-7-12(20)8-4-10/h1-8,13-14,19-20H

InChI Key

IEIFUWWNNMXHCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(C(C(=O)C2=CC=C(C=C2)O)Br)Br)O

Origin of Product

United States

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